UNC6852

Catalog No.
S546381
CAS No.
M.F
C43H48N10O6S
M. Wt
832.981
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC6852

UNC6852 is a VHL-recruiting PROTAC that degrades the whole PRC2 complex, overcoming limitations of catalytic inhibitors.

  • Degrades EED, EZH2, and SUZ12 with Dmax >94% (EED IC50 247 nM).
  • Enables functional knockout of PRC2 scaffolding, not just catalytic inhibition.
  • Active against EZH2 gain-of-function mutants in DLBCL.
  • High solubility (≥5 mg/mL) for stable in vivo dosing.

Product Name

UNC6852

IUPAC Name

(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C43H48N10O6S

Molecular Weight

832.981

InChI

InChI=1S/C43H48N10O6S/c1-26-36(60-25-48-26)29-11-9-27(10-12-29)20-45-40(57)34-19-31(54)23-52(34)41(58)37(43(2,3)4)50-35(55)8-5-17-44-39(56)30-15-13-28(14-16-30)33-22-47-42(53-24-49-51-38(33)53)46-21-32-7-6-18-59-32/h6-7,9-16,18,22,24-25,31,34,37,54H,5,8,17,19-21,23H2,1-4H3,(H,44,56)(H,45,57)(H,46,47)(H,50,55)/t31-,34+,37-/m1/s1

InChI Key

PPNNFXIBKLCMTI-WXEAQWFJSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCNC(=O)C4=CC=C(C=C4)C5=CN=C(N6C5=NN=C6)NCC7=CC=CO7)O

solubility

Soluble in DMSO

Synonyms

UNC6852; UNC-6852; UNC 6852

The exact mass of the compound (2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide is 832.3479 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

UNC6852 is a highly selective, VHL-recruiting Proteolysis-Targeting Chimera (PROTAC) designed to degrade the Polycomb Repressive Complex 2 (PRC2). By utilizing an EED226-derived ligand, UNC6852 binds the WD40 aromatic cage of the embryonic ectoderm development (EED) protein with an IC50 of 247 nM, subsequently recruiting the CRL2^VHL E3 ubiquitin ligase [1]. Unlike traditional small-molecule inhibitors that merely block enzymatic function, this bivalent degrader physically eliminates the core PRC2 components—EED, EZH2, and SUZ12—achieving a maximum degradation (Dmax) of over 94% . This complete removal of the complex provides a critical tool for procurement teams and researchers requiring true functional knockout of PRC2 scaffolding and catalytic activities without the off-target toxicity often associated with broad-spectrum epigenetic agents.

Research Fit

1
EED-targeted PROTAC degrader; eliminates PRC2 scaffolding via VHL E3 ligase recruitment
2
Induces proteasomal degradation of EED, EZH2, and SUZ12, not catalytic inhibition alone
3
Reported EED binding and concentration-dependent degradation across 0.1–30 μM range

Generic substitution with traditional PRC2 inhibitors, such as EED226 or Tazemetostat, fundamentally fails when researchers need to assess the full biological role of the PRC2 complex[1]. Standard inhibitors only block the histone methyltransferase (HMT) activity of EZH2, leaving the physical protein complex intact and allowing its scaffolding functions to continue mediating chromatin interactions. Furthermore, traditional catalytic inhibitors are frequently compromised by EZH2 gain-of-function mutations prevalent in various cancers. UNC6852 overcomes these limitations by routing the entire wild-type or mutant complex to the proteasome for degradation, effectively mirroring the phenotypic results of CRISPR/Cas9 genetic ablation but with the precise temporal and dose-dependent control of a small molecule [1]. Procuring UNC6852 is therefore mandatory for assays where the physical presence of the PRC2 complex confounds target validation.

Substitution Risk

UNC6852 (PROTAC degrader)
Degrades EED/EZH2/SUZ12
Eliminates both enzymatic and scaffolding functions of PRC2; ablates H3K27me3
Catalytic or allosteric inhibitors
Inhibit activity; preserve complex
May not remove scaffolding roles; divergent outcomes in non-catalytic EZH2 contexts

Complete PRC2 Complex Degradation vs. Catalytic Inhibition

UNC6852 drives the simultaneous degradation of multiple PRC2 subunits, achieving a DC50 of 0.31-0.79 μM for EED and 0.30-0.67 μM for EZH2, with a Dmax exceeding 94% in target cell lines . In contrast, its parent inhibitor EED226 only binds the complex without inducing ubiquitination, leaving EZH2 and EED protein levels at 100% of baseline. This physical clearance translates to a 51% reduction in H3K27me3 levels after 72 hours [1].

Evidence DimensionProtein levels of PRC2 components (EED, EZH2)
Target Compound DataDC50 = 0.30-0.79 μM, Dmax > 94%
Comparator Or BaselineEED226 (0% degradation, intact protein levels)
Quantified DifferenceComplete physical removal vs. mere catalytic inhibition
ConditionsHeLa and B lymphoblast cell lines, 24-72 hour treatment

Buyers must select the PROTAC over the inhibitor when the experimental model requires the physical absence of the PRC2 scaffold rather than just enzymatic silencing.

EZH2 Degradation vs Inhibitors
Reported
UNC6852 (6.25 μM) substantially reduces EZH2 protein; catalytic inhibitors C24/tazemetostat show no reduction
Supports scaffolding-function elimination studies
MDA-MB-231 cells, 48 h; western blot

Efficacy Against EZH2 Gain-of-Function Mutations

Traditional EZH2 inhibitors often show reduced efficacy in diffuse large B-cell lymphoma (DLBCL) models harboring specific EZH2 gain-of-function mutations. UNC6852 bypasses this resistance mechanism by targeting the EED subunit to degrade the entire complex, successfully eliminating both wild-type and mutant EZH2 proteins [1]. This results in potent anti-proliferative effects in mutant DLBCL systems where standard catalytic inhibitors fail to achieve complete disease modeling.

Evidence DimensionDegradation of mutant EZH2 and anti-proliferative efficacy
Target Compound DataComplete degradation of mutant EZH2 and halted proliferation
Comparator Or BaselineStandard EZH2 inhibitors (vulnerable to mutation-driven resistance)
Quantified DifferenceRestored anti-proliferative efficacy in resistant cell lines
ConditionsDLBCL cell lines with EZH2 gain-of-function mutations

Procuring UNC6852 is essential for oncology researchers modeling inhibitor-resistant lymphomas, ensuring reliable target engagement regardless of EZH2 mutation status.

Proliferation in EZH2-Mutant DLBCL
Reported
EC50 3.4 ± 0.77 μM (DB, 9 d); EC50 0.41 ± 0.066 μM (Pfeiffer, 6 d); negative control inactive
Cell-model endpoint context; mutation-dependent response
Comparable to EED226/UNC1999 in DB cells; selectivity requires review

Formulation Compatibility and Assay Reproducibility

A common bottleneck in PROTAC procurement is poor aqueous solubility and handling difficulty. UNC6852 demonstrates excellent formulation compatibility, achieving stable, clear solutions at ≥ 5 mg/mL (6.00 mM) in standard in vivo vehicles (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Furthermore, its high purity and lack of cellular toxicity at concentrations up to 30 μM ensure that in vitro assays remain free from vehicle-induced artifacts or off-target cytotoxicity, guaranteeing high reproducibility in laboratory workflows[1].

Evidence DimensionFormulation solubility and cytotoxicity threshold
Target Compound Data≥ 5 mg/mL in standard co-solvents; no toxicity up to 30 μM
Comparator Or BaselineStandard PROTACs (often suffer from poor solubility and high baseline toxicity)
Quantified DifferenceStable 6.00 mM working solutions with a >30 μM toxicity window
ConditionsIn vivo formulation matrices and HeLa cell viability assays

Ensures seamless integration into both in vitro high-throughput screens and in vivo dosing protocols without requiring complex, custom solvent systems.

Proteome-Wide Selectivity
Reported
Only EED and EZH2 significantly downregulated; SUZ12 ~21% reduced; no off-targets detected
Supports target-engagement attribution
HeLa cells, 10 μM, 24 h; TMT proteomics; inactive cis-enantiomer control used
Degradation Kinetics & H3K27me3
Class-level
EED DC50 0.79 μM, Dmax 92%; EZH2 DC50 0.3 μM; H3K27me3 reduced 51% at 10 μM, 72 h
Pathway-response endpoint context
HeLa cells; no hook effect observed 0.1–30 μM
Cytotoxicity in Mutant DLBCL
Context-dependent
Pronounced cytotoxicity in Pfeiffer cells (EZH2-mutant); minimal in wild-type DLBCL
Cell-model endpoint review; mutation-context sensitivity
Differential profile vs catalytic inhibitors; requires independent validation

Epigenetic Scaffolding and Chromatin Organization Assays

Because UNC6852 physically removes the PRC2 complex rather than just inhibiting its methyltransferase activity, it is the optimal procurement choice for studies investigating the non-catalytic, scaffolding roles of EED and EZH2 in chromatin architecture [1].

Modeling Refractory Diffuse Large B-Cell Lymphoma (DLBCL)

UNC6852 is highly recommended for oncology screening programs utilizing DLBCL cell lines with EZH2 gain-of-function mutations. Its ability to degrade mutant EZH2 provides a robust alternative to traditional inhibitors that suffer from mutation-driven resistance [1].

In Vivo Epigenetic Modulation Workflows

Leveraging its validated solubility profile (≥ 5 mg/mL in standard vehicles), UNC6852 is highly suitable for procurement in preclinical in vivo studies requiring stable formulation and reliable target engagement without vehicle-induced toxicity.

Application Fit Matrix

Application
Selection Property
Validation Focus
PRC2 scaffolding function studies
Degrades EED/EZH2/SUZ12; eliminates non-catalytic complex roles
Scaffold-dependent chromatin and protein interaction endpoints
EZH2 gain-of-function mutation models
Reported mutation-selective cell proliferation endpoint context
EZH2 Y641N or comparable mutation status; cell-viability assays
Proteome-wide target engagement selectivity
High PRC2 component selectivity; inactive enantiomer control available
Global proteomics or target-specific degradation readouts
Degradation vs catalytic inhibition comparison
Mechanistic distinction from EZH2 catalytic or EED allosteric inhibitors
Side-by-side H3K27me3, proliferation, and scaffolding-function assays

XLogP3

4.7

Exact Mass

832.3479

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

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